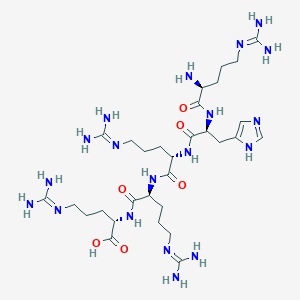

N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine

Description

This compound is a synthetic peptide featuring four repeats of N⁵-(diaminomethylidene)-L-ornithine interconnected via peptide bonds, with an additional L-histidyl residue. The N⁵-(diaminomethylidene) modification introduces a guanidino-like group at the δ-nitrogen of ornithine, structurally analogous to arginine’s guanidino moiety. This modification enhances interactions with negatively charged biomolecules, such as enzymes or nucleic acids, making it relevant in biochemical research for enzyme inhibition or binding studies .

Properties

CAS No. |

650639-02-4 |

|---|---|

Molecular Formula |

C30H57N19O6 |

Molecular Weight |

779.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C30H57N19O6/c31-17(5-1-9-41-27(32)33)22(50)49-21(13-16-14-40-15-45-16)25(53)47-18(6-2-10-42-28(34)35)23(51)46-19(7-3-11-43-29(36)37)24(52)48-20(26(54)55)8-4-12-44-30(38)39/h14-15,17-21H,1-13,31H2,(H,40,45)(H,46,51)(H,47,53)(H,48,52)(H,49,50)(H,54,55)(H4,32,33,41)(H4,34,35,42)(H4,36,37,43)(H4,38,39,44)/t17-,18-,19-,20-,21-/m0/s1 |

InChI Key |

DEHIDLARHZKGJA-SXYSDOLCSA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine involves multiple steps. The process typically starts with the protection of amino groups followed by the coupling of protected amino acids using peptide coupling reagents such as HATU or EDCI. The final deprotection step yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the diaminomethylidene groups.

Substitution: Substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction can lead to the formation of reduced derivatives.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in cellular processes and interactions with enzymes.

Industry: Limited industrial applications, primarily in research and development settings.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific biological context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound notable for its multiple diaminomethylidene groups and L-ornithine residues linked to L-histidine. This unique structure allows for significant interactions with biological systems, which has made it a subject of interest in biochemical research. The compound's biological activity is influenced by its chemical structure, which facilitates various interactions with biomolecules.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Interaction : The diaminomethylidene groups enhance the compound's reactivity, allowing it to interact with various enzymes, potentially acting as an inhibitor or modulator.

- Cell Signaling : The compound may influence cellular signaling pathways through its binding to specific receptors or proteins.

- Therapeutic Potential : Its unique structure suggests potential applications in drug development, particularly in targeting diseases associated with amino acid metabolism.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic pathways |

| Cellular Signaling | Modulation of signaling pathways through receptor interaction |

| Therapeutic Applications | Possible use in treatments targeting metabolic disorders or cancers |

The mechanism of action for this compound primarily involves:

- Hydrogen Bonding : The diaminomethylidene groups can form hydrogen bonds with active sites on enzymes or receptors, influencing their activity.

- Peptide Backbone Interactions : The structural conformation allows for specific binding to target proteins, which may alter their function or stability.

Case Studies

- Inhibition of Protein Arginine Deiminases (PADs) : Research has shown that compounds similar to N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl exhibit inhibitory effects on PADs, which are involved in autoimmune diseases like rheumatoid arthritis. These studies suggest that the compound could be explored for its therapeutic potential in modulating immune responses and reducing inflammation .

- Cellular Uptake Studies : Investigations into the uptake of similar diaminomethylidene-containing peptides have demonstrated enhanced cellular absorption due to their structural properties, indicating that N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl might also exhibit favorable pharmacokinetics .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, revealing insights into its stability and reactivity:

- Synthesis Techniques : The synthesis typically involves peptide coupling reactions using reagents like carbodiimides and uronium salts, ensuring high yield and purity .

- Reactivity Profiles : The compound shows a range of reactivity under different conditions, including oxidation and reduction reactions, which can modify its biological activity .

Table 2: Synthesis and Reactivity Overview

| Reaction Type | Conditions | Products Generated |

|---|---|---|

| Oxidation | Mild oxidizing agents (e.g., H₂O₂) | Oxo-histidine derivatives |

| Reduction | NaBH₄ or LiAlH₄ | Primary amines from diaminomethylidene groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.